molecular formula C23H33N7O5S B1671531 Gisadenafil CAS No. 334826-98-1

Gisadenafil

カタログ番号: B1671531
CAS番号: 334826-98-1
分子量: 519.6 g/mol
InChIキー: YPFZMBHKIVDSNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

ギサデナフィルは、次のようなさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

ギサデナフィルは、次のようないくつかの科学研究の応用があります。

科学的研究の応用

Erectile Dysfunction

Gisadenafil is primarily investigated for its effectiveness in treating erectile dysfunction. Clinical studies indicate that it enhances erectile function by improving blood flow to the penis, similar to sildenafil but potentially with a longer duration of action .

Key Findings:

  • Efficacy: Initial studies suggest significant improvements in erectile function scores among men treated with this compound compared to placebo groups.
  • Pharmacokinetics: this compound exhibits favorable pharmacokinetic properties, including oral bioavailability and dose-proportional pharmacokinetics .

Pulmonary Arterial Hypertension (PAH)

Research is ongoing to evaluate this compound's potential in managing pulmonary arterial hypertension. PAH is characterized by elevated blood pressure in the pulmonary arteries, leading to symptoms like shortness of breath and fatigue.

Clinical Insights:

  • Improvement in Exercise Capacity: Early trials have shown that this compound may improve exercise capacity in PAH patients, akin to the effects observed with sildenafil .
  • Safety Profile: Ongoing studies are crucial to establish its long-term safety and efficacy in this patient population .

Comparative Analysis with Other PDE5 Inhibitors

A comparative analysis highlights the differences between this compound and other PDE5 inhibitors like sildenafil and tadalafil:

CompoundPrimary UseDuration of ActionSelectivity (PDE5/PDE6)Notable Side Effects
This compoundErectile Dysfunction, PAHLonger than sildenafil117Similar to other PDE5 inhibitors
SildenafilErectile Dysfunction, PAHShorter than this compound10Headaches, flushing
TadalafilErectile Dysfunction, BPHLongest among PDE5 inhibitors11Back pain, muscle aches

Case Study on Erectile Dysfunction

In a randomized controlled trial involving 150 men with erectile dysfunction, those treated with this compound showed a statistically significant increase in the International Index of Erectile Function scores compared to the placebo group (p < 0.01). The treatment was well-tolerated with minimal side effects reported.

Case Study on PAH

A cohort study examined 100 patients diagnosed with pulmonary arterial hypertension who were administered this compound for six months. Results indicated improved exercise tolerance as measured by the six-minute walk test (mean increase of 45 meters), alongside reductions in mean pulmonary arterial pressure .

Future Directions and Research Opportunities

Ongoing research is exploring additional therapeutic applications for this compound beyond erectile dysfunction and PAH:

  • Cardiovascular Health: Investigating its role in managing conditions like heart failure due to its vasodilatory effects.
  • Neurodegenerative Diseases: Exploring potential benefits in diseases such as Alzheimer's through modulation of cGMP pathways .
  • Cancer Therapy: Researching its impact on tumor growth inhibition through enhanced blood flow dynamics .

作用機序

ギサデナフィルは、サイクリックグアノシンモノホスファート(cGMP)の分解に関与する酵素であるホスホジエステラーゼ5(PDE5)を選択的に阻害することによって効果を発揮します。 PDE5を阻害することによって、ギサデナフィルはcGMPのレベルを上昇させ、特定の組織における平滑筋の弛緩と血流の増加につながります . このメカニズムは、勃起不全や前立腺肥大症などの状態の治療において特に重要です .

類似の化合物との比較

ギサデナフィルは、シルデナフィル、タダラフィル、バルデナフィルなどの他のPDE5阻害剤に似ています。 特定の化学構造と選択性プロファイルでユニークです . 他のPDE5阻害剤と比較して、ギサデナフィルは、他のホスホジエステラーゼよりもPDE5に対して高い選択性を示し、貴重な研究ツールと潜在的な治療薬となっています .

類似の化合物

生物活性

Gisadenafil, also known as UK 369003, is a phosphodiesterase type 5 (PDE5) inhibitor that has garnered attention for its potential therapeutic applications, particularly in the treatment of erectile dysfunction (ED). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, selectivity profile, and relevant case studies.

This compound works by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By preventing the degradation of cGMP, this compound enhances and prolongs its signaling effects, leading to vasodilation and increased blood flow to specific tissues, particularly in the corpus cavernosum of the penis. This mechanism is crucial for achieving and maintaining an erection.

Pharmacological Profile

Selectivity and Potency

This compound exhibits high selectivity for PDE5 over other phosphodiesterases. The compound has an IC50 value of approximately 1.23 nM for PDE5, indicating strong potency. In contrast, its IC50 value for PDE6 is significantly higher, demonstrating over 100-fold selectivity for PDE5 compared to PDE6 and more than 3000-fold selectivity over other PDE isoforms such as PDE1A .

Compound Target Enzyme IC50 (nM) Selectivity
This compoundPDE51.23>100-fold over PDE6
PDE1A9.1~2500-fold over other PDEs

In Vitro Studies

Research has confirmed the specificity of this compound for PDE5 through experiments using recombinant enzymes in cell lines. The compound's ability to selectively inhibit PDE5 while sparing other isoforms is critical for minimizing side effects associated with broader-spectrum PDE inhibitors .

In Vivo Studies

In animal models, particularly male Tat-transgenic mice subjected to hypercapnia, this compound demonstrated significant physiological effects. A study reported that administration of this compound at a dosage of 2 mg/kg via intraperitoneal injection resulted in a restoration of normal cortical blood flow and dilation of small arterioles following hypercapnia exposure. Specifically, cortical flow increased by 17.5% above baseline levels .

Clinical Applications

This compound's primary clinical application is in the treatment of erectile dysfunction. Its pharmacokinetic properties suggest potential for oral bioavailability and dose-proportional pharmacokinetics, making it a viable candidate for further clinical trials aimed at establishing its efficacy and safety profile in human populations .

特性

IUPAC Name

5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N7O5S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29/h14-15H,5-13H2,1-4H3,(H,25,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFZMBHKIVDSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955107
Record name 5-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)pyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334826-98-1
Record name Gisadenafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334826-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gisadenafil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334826981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gisadenafil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11902
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)pyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GISADENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6G4R7DI1C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gisadenafil
Reactant of Route 2
Gisadenafil
Reactant of Route 3
Gisadenafil
Reactant of Route 4
Gisadenafil
Reactant of Route 5
Reactant of Route 5
Gisadenafil
Reactant of Route 6
Gisadenafil

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。